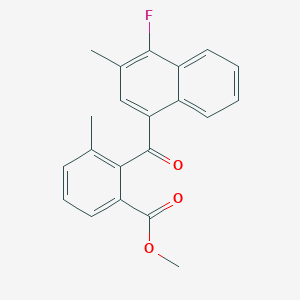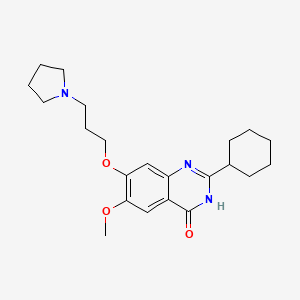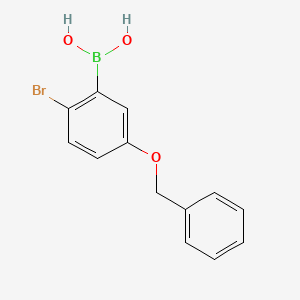
5-(Benzyloxy)-2-bromophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-bromophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a benzyloxy group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-bromophenylboronic acid typically involves the following steps:
Bromination: The starting material, 5-hydroxy-2-bromophenylboronic acid, undergoes a bromination reaction to introduce the bromine atom at the 2-position of the benzene ring.
Benzyloxy Substitution: The hydroxyl group at the 5-position is then substituted with a benzyloxy group through a nucleophilic substitution reaction using benzyl bromide and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-bromophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as Pd/C and hydrogen gas are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the bromine atom yields the corresponding phenylboronic acid.
Substitution: Substitution reactions yield various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-bromophenylboronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: It serves as a probe for studying enzyme activities and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-bromophenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The benzyloxy and bromine substituents can modulate the compound’s reactivity and binding affinity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy and bromine substituents, making it less versatile in certain reactions.
2-Bromo-5-hydroxyphenylboronic Acid: Similar structure but lacks the benzyloxy group, affecting its reactivity and applications.
5-Benzyloxyphenylboronic Acid: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
Uniqueness
5-(Benzyloxy)-2-bromophenylboronic acid is unique due to the presence of both benzyloxy and bromine substituents, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H12BBrO3 |
|---|---|
Molecular Weight |
306.95 g/mol |
IUPAC Name |
(2-bromo-5-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H12BBrO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
InChI Key |
PKUBTYQSISRHTA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


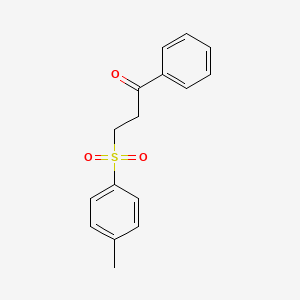
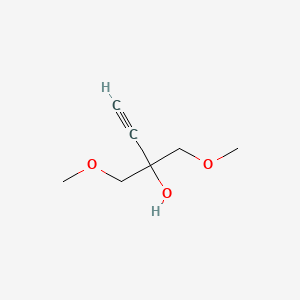
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)


![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)

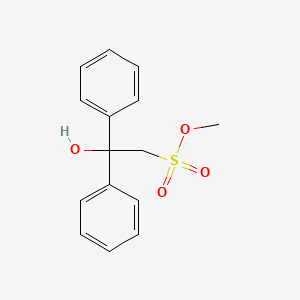
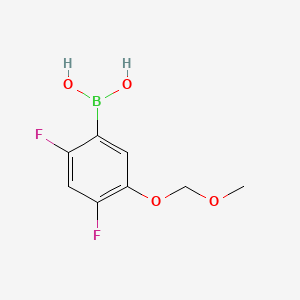
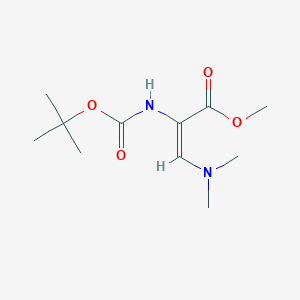
![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
